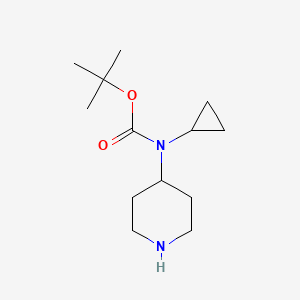
N-Boc-N-cyclopropylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-N-cyclopropylpiperidin-4-amine: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring, and a cyclopropyl group attached to the nitrogen atom at the 4-position of the piperidine ring. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-cyclopropylpiperidin-4-amine typically involves the protection of the amine group with a Boc group, followed by the introduction of the cyclopropyl group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to form N-Boc-piperidine. This intermediate is then reacted with cyclopropylamine under suitable conditions to yield this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be carried out in a continuous flow reactor using solid acid catalysts. This method enhances efficiency and productivity by allowing the reaction to be conducted at lower temperatures and with easier product separation compared to batch processes .
Chemical Reactions Analysis
Types of Reactions: N-Boc-N-cyclopropylpiperidin-4-amine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other substituents.
Amidation: It can react with carboxylic acids or their derivatives to form amides.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Substitution: Various nucleophiles, such as alkyl halides or aryl halides.
Major Products Formed:
Deprotection: Free amine.
Substitution: Substituted piperidine derivatives.
Amidation: Amide derivatives.
Scientific Research Applications
Chemistry: N-Boc-N-cyclopropylpiperidin-4-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of drugs targeting specific receptors or enzymes. For example, it has been used in the synthesis of chemokine receptor 5 (CCR5) antagonists, which are potential antiviral agents .
Industry: The compound is employed in the production of fine chemicals and specialty chemicals. Its versatility in chemical reactions makes it valuable for industrial applications .
Mechanism of Action
The mechanism of action of N-Boc-N-cyclopropylpiperidin-4-amine depends on its specific application. In the context of medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. For instance, when used in the synthesis of CCR5 antagonists, the resulting compounds can block the CCR5 receptor, thereby inhibiting the entry of certain viruses into host cells .
Comparison with Similar Compounds
N-Boc-piperidine: Lacks the cyclopropyl group and is used as a precursor in various synthetic routes.
N-Cbz-piperidine: Contains a benzyl carbamate (Cbz) protecting group instead of Boc.
N-Boc-N-methylpiperidin-4-amine: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness: N-Boc-N-cyclopropylpiperidin-4-amine is unique due to the presence of both the Boc protecting group and the cyclopropyl group. This combination imparts specific chemical properties and reactivity, making it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl N-cyclopropyl-N-piperidin-4-ylcarbamate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15(10-4-5-10)11-6-8-14-9-7-11/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
VJXUGXISVNWCCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















